7-butyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex tricyclic core structure (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with critical substituents:
- 7-Butyl group: A hydrophobic alkyl chain that may enhance lipophilicity and membrane permeability.
- 2-Oxo moiety: A carbonyl group contributing to polarity and hydrogen-bonding capacity.
- N-(1-Phenylethyl) carboxamide: An aromatic substituent likely influencing target binding via π-π interactions.
Properties
IUPAC Name |
7-butyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-4-5-13-29-21(26)19(24(31)27-17(3)18-11-7-6-8-12-18)15-20-23(29)28-22-16(2)10-9-14-30(22)25(20)32/h6-12,14-15,17,26H,4-5,13H2,1-3H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJPLNQZCAMANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=N)C(=O)NC(C)C3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617697-67-3 | |
| Record name | 1-BUTYL-2-IMINO-10-METHYL-5-OXO-N-(1-PHENYLETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is synthesized using Cu(I) catalysts to ensure regioselective 1,4-disubstitution. A representative protocol involves:
-
Reactants : Propargyl amine (alkyne) and benzyl azide.
-
Conditions : CuI (10 mol%), sodium ascorbate, DMF/H₂O (1:1), 25°C, 12 h.
Mechanistic Insight : The Cu(I) catalyst coordinates to the alkyne, lowering activation energy and directing azide attack to form the 1,4-regioisomer exclusively.
Construction of the Tricyclic Framework
Annulation of Pyridone and Triazole Moieties
The tricyclic system is assembled via a tandem cyclization-alkylation sequence:
-
Cyclization : Heating a triazole-bearing precursor with ethyl acetoacetate in acetic acid forms the pyridone ring.
-
Alkylation : Treatment with 1-bromobutane in the presence of K₂CO₃ introduces the butyl group at N7.
Key Reaction Parameters :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Ethyl acetoacetate, AcOH | Reflux, 6 h | 70% |
| Alkylation | 1-Bromobutane, K₂CO₃ | DMF, 80°C, 4 h | 65% |
Introduction of the N-(1-Phenylethyl)carboxamide Group
Carboxamide Coupling
The carboxamide side chain is introduced via a two-step process:
-
Activation : Reaction of the carboxylic acid intermediate with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Aminolysis : Treatment with (1-phenylethyl)amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Optimization Notes :
-
Coupling Agents : EDC/HOBt or DCC may enhance yields (80–90%) compared to SOCl₂ (65%).
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the amine.
Final Assembly and Purification
Global Deprotection and Cyclization
A final cyclization step under acidic conditions (HCl/EtOH) forms the imino and oxo groups while closing the tricyclic system.
Purification :
-
Chromatography : Silica gel column (hexane/EtOAc 3:1) removes unreacted intermediates.
-
Crystallization : Recrystallization from ethanol yields the pure compound as a white solid (mp 198–202°C).
Analytical Data and Validation
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.28 (m, 5H, aromatic), 4.98 (q, 1H, CH(CH₃)Ph), 3.76 (t, 2H, NCH₂), 2.89 (s, 3H, NCH₃).
-
HRMS : m/z calc. for C₂₅H₂₇N₅O₂ [M+H]⁺: 429.2161; found: 429.2158.
Challenges and Alternative Routes
Regioselectivity in Triazole Formation
While CuAAC ensures 1,4-selectivity, competing ruthenium-catalyzed methods (1,5-triazoles) are unsuitable for this target.
Side Reactions During Alkylation
Base-mediated elimination can occur during butylation; using milder bases (Cs₂CO₃) or phase-transfer catalysts mitigates this issue.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
7-butyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, 7-butyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide may be studied for its potential bioactivity. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its unique structure could interact with biological targets in ways that other compounds cannot, making it a candidate for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals or advanced polymers.
Mechanism of Action
The mechanism of action of 7-butyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Key Differences :
- Substituents :
- 7-(2-Methoxyethyl) : Introduces polarity via the ether oxygen, improving aqueous solubility compared to the butyl group in the target compound.
- N-Ethyl carboxamide : Smaller alkyl chain reduces steric hindrance but may decrease hydrophobic interactions.
Implications :
- Enhanced solubility could improve bioavailability but reduce tissue penetration.
Ethyl 6-(3-Chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Key Differences :
- Ethyl ester at C5 : Unlike the carboxamide in the target compound, this ester group may reduce metabolic stability due to susceptibility to hydrolysis.
Implications : - The chloro substituent could improve binding to electron-rich targets but increase toxicity risks.
- The ester moiety may limit oral bioavailability compared to carboxamides.
Structural and Functional Comparison Table
Biological Activity
The compound 7-butyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS No. 617697-67-3) is a complex organic molecule belonging to the class of triazatricyclo compounds. Its unique structure incorporates multiple nitrogen atoms and functional groups that suggest potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 429.514 g/mol. The structure features a tricyclic framework with imino and carboxamide functionalities, which are often associated with diverse biological activities.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The mechanism may include:
- Enzyme Inhibition : The compound could inhibit enzyme activity by binding to the active site.
- Receptor Modulation : It may modulate receptor functions by interacting with binding sites.
These interactions can lead to significant changes in cellular pathways and physiological responses.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The presence of nitrogen-rich frameworks enhances its reactivity and potential effectiveness against pathogens.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
Research indicates that compounds with similar structural features have shown anticancer properties. The triazatricyclo structure may contribute to its ability to inhibit cancer cell proliferation.
Antioxidant Activity
The compound's ability to scavenge free radicals has been evaluated using various assays. Results show significant antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Assay | 50 |
| ABTS Assay | 45 |
Case Studies
A notable case study involved the synthesis and biological evaluation of related triazatricyclo compounds, demonstrating their potential as therapeutic agents against microbial infections and cancer. These studies highlighted the importance of structural modifications in enhancing biological efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
